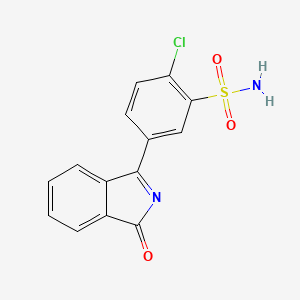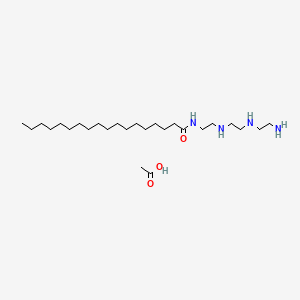
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate is a complex organic compound with a long chain amide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate typically involves the reaction of stearic acid with tris(2-aminoethyl)amine. The reaction is carried out under reflux conditions with a suitable solvent such as xylene. The reaction mixture is heated to around 140°C for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is monitored using various analytical techniques to ensure the complete conversion of reactants to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidation products.
Reduction: It can be reduced using reducing agents to form amine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate can be compared with other similar compounds such as:
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide: This compound has a shorter alkyl chain compared to the stearamide derivative, leading to different physical and chemical properties.
N1-Acetyl Triethylenetetramine: This compound has a similar structure but with an acetyl group, which affects its reactivity and applications.
Propriétés
Numéro CAS |
93942-08-6 |
|---|---|
Formule moléculaire |
C24H52N4O.C2H4O2 C26H56N4O3 |
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
acetic acid;N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadecanamide |
InChI |
InChI=1S/C24H52N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25;1-2(3)4/h26-27H,2-23,25H2,1H3,(H,28,29);1H3,(H,3,4) |
Clé InChI |
ZPHYJDBFRAZJAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


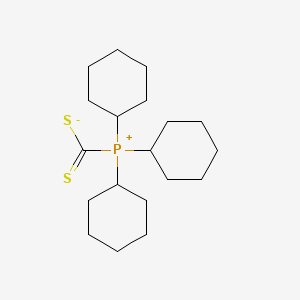
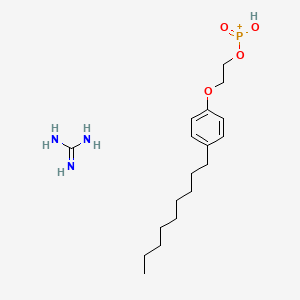
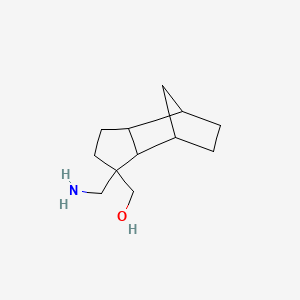
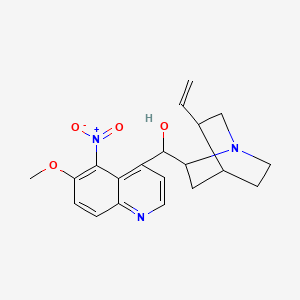
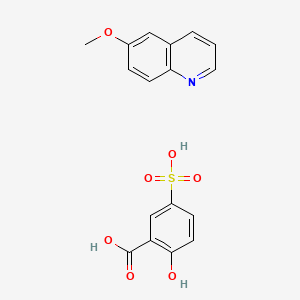
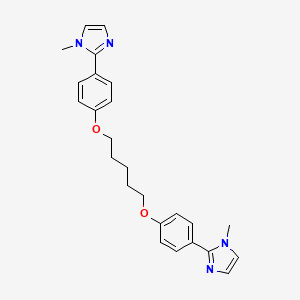
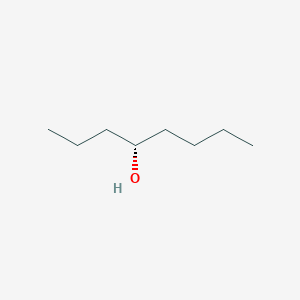

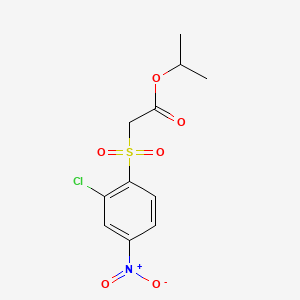


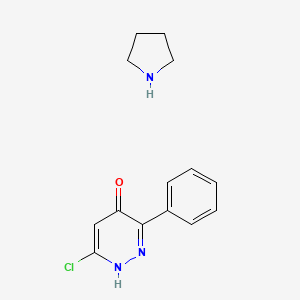
![4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one](/img/structure/B12673751.png)
